1-[5,6-Bis(4-methylphenyl)pyrazin-2-yl]piperidin-4-ol
Description
Properties
CAS No. |
88300-50-9 |
|---|---|
Molecular Formula |
C23H25N3O |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
1-[5,6-bis(4-methylphenyl)pyrazin-2-yl]piperidin-4-ol |
InChI |
InChI=1S/C23H25N3O/c1-16-3-7-18(8-4-16)22-23(19-9-5-17(2)6-10-19)25-21(15-24-22)26-13-11-20(27)12-14-26/h3-10,15,20,27H,11-14H2,1-2H3 |
InChI Key |
KPKVGMLYFXMGBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=C(C=C3)C)N4CCC(CC4)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[5,6-bis(4-methylphenyl)pyrazin-2-yl]piperidin-4-ol generally follows a modular approach:
- Construction of the pyrazine core with appropriate halogen substituents for further functionalization.
- Introduction of the 4-methylphenyl substituents via palladium-catalyzed Suzuki-Miyaura cross-coupling.
- Attachment of the piperidin-4-ol moiety through nucleophilic substitution or Mitsunobu reaction.
- Final deprotection and purification steps.
This strategy allows for selective functionalization at the 5 and 6 positions of the pyrazine ring and installation of the piperidin-4-ol group at the 2-position.
Preparation of the Pyrazine Core
The pyrazine ring substituted at the 5 and 6 positions with halogens (typically chloro and iodo) serves as a versatile intermediate. For example, 6-chloro-5-iodo-2-aminopyrazine is a key intermediate prepared by selective iodination of 6-chloro-2-aminopyrazine using N-iodosuccinimide (NIS).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Selective iodination | 6-chloro-2-aminopyrazine + NIS | 6-chloro-5-iodo-2-aminopyrazine |
| Amino to hydroxy conversion | NaNO2 in H2SO4 | 6-chloro-5-iodo-2-hydroxypyrazine |
This intermediate allows for subsequent Suzuki coupling at the 5-iodo and 6-chloro positions.
Attachment of the Piperidin-4-ol Moiety
The piperidin-4-ol group is introduced at the 2-position of the pyrazine ring by nucleophilic substitution or Mitsunobu reaction. The hydroxy group on the pyrazine intermediate is reacted with a Boc-protected piperidin-4-ol derivative under Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Mitsunobu reaction | 2-hydroxypyrazine derivative + Boc-protected piperidin-4-ol, PPh3, DEAD | Boc-protected piperidin-4-ol pyrazine ether |
| Deprotection | Acidic conditions (e.g., TFA) | This compound |
This sequence ensures selective and efficient installation of the piperidin-4-ol moiety.
Alternative Synthetic Routes and Functional Group Transformations
Other methods include:
- Starting from 1,6-dibromo-pyrazine or pyridine derivatives, followed by selective mono-substitution with (N-Boc-piperidin-4-yl)methylamine, iodination, and Suzuki coupling to install aryl groups.
- Nucleophilic aromatic substitution to replace chloro substituents on the pyrazine ring with amine or hydroxy groups before coupling.
- Use of organometallic chemistry and cyclization strategies to build substituted piperidines, which can then be linked to the pyrazine core.
Summary Table of Key Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Selective halogenation | 6-chloro-2-aminopyrazine | N-iodosuccinimide | 6-chloro-5-iodo-2-aminopyrazine |
| 2 | Amino to hydroxy conversion | 6-chloro-5-iodo-2-aminopyrazine | NaNO2, H2SO4 | 6-chloro-5-iodo-2-hydroxypyrazine |
| 3 | Suzuki coupling | 6-chloro-5-iodo-2-hydroxypyrazine + 4-methylphenylboronic acid | Pd catalyst, base, heat | 5,6-bis(4-methylphenyl)-2-hydroxypyrazine |
| 4 | Mitsunobu reaction | 2-hydroxypyrazine derivative + Boc-piperidin-4-ol | PPh3, DEAD | Boc-protected piperidin-4-ol pyrazine ether |
| 5 | Deprotection | Boc-protected intermediate | Acid (TFA) | This compound |
Research Findings and Optimization Notes
- The selective iodination step is critical for regioselectivity and subsequent coupling efficiency.
- Suzuki coupling yields are generally high (>90%) when using optimized Pd catalysts and bases.
- Mitsunobu reaction conditions must be carefully controlled to avoid side reactions; Boc protection of piperidin-4-ol improves selectivity and stability.
- Deprotection under mild acidic conditions preserves the integrity of the pyrazine and piperidine rings.
- Alternative routes using nucleophilic aromatic substitution can be employed for analog synthesis but may require harsher conditions.
Chemical Reactions Analysis
1-(5,6-Di-p-tolylpyrazin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that derivatives of pyrazine compounds exhibit antiviral properties. For instance, a related compound demonstrated significant antiviral activity against various viruses by inhibiting viral replication mechanisms. The structural similarity suggests that 1-[5,6-bis(4-methylphenyl)pyrazin-2-yl]piperidin-4-ol may also possess similar antiviral properties, warranting further investigation into its efficacy against specific viral targets.
Neuropharmacology
Research indicates that compounds with piperidine structures can influence neurotransmitter systems. This compound's potential application in treating neurological disorders such as depression or anxiety is supported by its ability to modulate serotonin and dopamine receptors. Case studies have shown that similar compounds can lead to improved mood and cognitive function in animal models.
Anticancer Activity
The compound's unique structure may allow it to interact with cancer cell pathways. Preliminary studies suggest that pyrazine derivatives can induce apoptosis in cancer cells. Further research is necessary to elucidate the specific mechanisms through which this compound exerts anticancer effects.
Data Table: Summary of Applications
| Application Area | Potential Effects | Research Findings |
|---|---|---|
| Antiviral Activity | Inhibition of viral replication | Similar compounds show significant antiviral effects |
| Neuropharmacology | Modulation of neurotransmitter systems | Positive effects on mood and cognition in models |
| Anticancer Activity | Induction of apoptosis in cancer cells | Related compounds show promise in cancer treatment |
Case Study 1: Antiviral Properties
A study published in Pharmaceutical Research investigated the antiviral activity of pyrazine derivatives against influenza virus strains. The results showed a marked reduction in viral load when treated with these compounds, suggesting that structurally similar compounds like this compound could have comparable effects.
Case Study 2: Neuropharmacological Effects
In a study conducted on rodent models, researchers administered various piperidine derivatives to assess their impact on anxiety-like behaviors. The findings indicated that certain derivatives significantly reduced anxiety levels, indicating potential for therapeutic use in anxiety disorders.
Case Study 3: Anticancer Mechanism Exploration
A recent investigation focused on the cytotoxic effects of pyrazine-based compounds on breast cancer cell lines. The study revealed that these compounds could activate apoptotic pathways, leading to cell death. This suggests that this compound may also be effective against certain cancer types.
Mechanism of Action
The mechanism of action of 1-(5,6-Di-p-tolylpyrazin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)piperidin-4-ol
- Structural Differences : Replaces the pyrazine ring with a triazine core and substitutes methyl groups with methoxy groups on the phenyl rings .
- Implications: The triazine ring (vs. Methoxy groups enhance electron-donating effects compared to methyl, which may increase solubility but reduce metabolic stability.
- Molecular Formula : C₂₂H₂₄N₄O₃ (vs. C₂₂H₂₄N₃O for the target compound).
1-[3-Azanyl-6-(2-hydroxyphenyl)pyridazin-4-yl]piperidin-4-ol (DP28)
- Structural Differences : Features a pyridazine ring instead of pyrazine and includes a 2-hydroxyphenyl substituent .
- Pyridazine’s reduced aromaticity compared to pyrazine may decrease planarity, impacting interactions with hydrophobic binding pockets.
- Molecular Formula : C₁₅H₁₈N₄O₂ (smaller molecular weight than the target compound).
Mps1-IN-3 (1-(4-(6-(2-(Isopropylsulfonyl)phenylamino)-9H-purin-2-ylamino)-3-methoxyphenyl)piperidin-4-ol)
- Structural Differences : Contains a purine scaffold and sulfonyl group, diverging significantly from the pyrazine core .
- Implications :
- The purine ring enables interactions with ATP-binding pockets in kinases, suggesting a distinct therapeutic target.
- The sulfonyl group enhances polarity and may improve solubility but could introduce metabolic liabilities.
- Molecular Formula : C₂₆H₃₁N₇O₄S (higher molecular weight and nitrogen content than the target compound).
1-(5-Nitropyridin-2-yl)piperidin-4-ol
- Structural Differences : Substitutes the pyrazine and methylphenyl groups with a nitro-substituted pyridine ring .
- Pyridine’s single nitrogen atom simplifies the heterocyclic system, possibly reducing steric hindrance.
- Molecular Formula : C₁₀H₁₃N₃O₃ (smaller and more polar than the target compound).
Biological Activity
1-[5,6-Bis(4-methylphenyl)pyrazin-2-yl]piperidin-4-ol is a heterocyclic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. The compound features a unique structure that includes a pyrazine ring substituted with two 4-methylphenyl groups and a piperidin-4-ol moiety. This structural configuration is believed to confer various pharmacological properties, making it a candidate for further research in therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O |
| Molecular Weight | 359.464 g/mol |
| CAS Number | 88300-50-9 |
| LogP | 3.7207 |
| PSA (Polar Surface Area) | 45.75 Ų |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer potential. Studies suggest that the compound may interact with DNA, potentially inhibiting cell proliferation and disrupting replication processes. This interaction is critical for its mechanism of action, which may involve:
- Intercalation into DNA : Disrupting normal DNA function.
- Enzyme Inhibition : Modulating enzyme activity through hydrogen bonding and π–π interactions with amino acid residues in active sites.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit various enzymes, which is a common mechanism for many therapeutic agents. For instance, it may act as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, which may enhance cognitive functions.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound, each exhibiting unique biological activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(5,6-Diphenylpyrazin-2-yl)piperidin-4-ol | Pyrazine ring with phenyl groups | Potential anti-inflammatory agent |
| 1-(5-Methylpyrazin-2-yl)piperidin-4-one | Contains a methyl group on pyrazine | Investigated for neuroprotective effects |
| 1-(5-Chloropyrazin-2-yl)piperidin-4-one | Chlorine substitution on pyrazine | Exhibits antimicrobial activity |
These compounds highlight the diversity within this chemical class and underscore the unique characteristics of this compound.
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of various derivatives of piperidine compounds, including this compound. The findings indicated that this compound exhibited cytotoxicity against several cancer cell lines, including:
- Breast Cancer (MCF7) : IC50 values indicated significant inhibition of cell growth.
- Lung Cancer (A549) : Similar trends were observed with effective dose-response curves.
Mechanistic Insights
Mechanistic studies utilizing molecular docking simulations revealed that the compound binds effectively to target proteins involved in cancer progression. The binding affinities were quantified using docking scores, suggesting strong interactions that could lead to effective therapeutic outcomes.
Q & A
What synthetic strategies are recommended for preparing 1-[5,6-Bis(4-methylphenyl)pyrazin-2-yl]piperidin-4-ol, and how can reaction yields be optimized?
Basic Research Question
Methodological Answer :
- Step 1 : Start with a pyrazine core functionalized with 4-methylphenyl groups. Use Suzuki-Miyaura coupling to introduce aryl groups at positions 5 and 6 of the pyrazine ring, ensuring proper catalyst selection (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) for cross-coupling efficiency .
- Step 2 : Introduce the piperidin-4-ol moiety via nucleophilic substitution or reductive amination. Optimize solvent polarity (e.g., dichloromethane or ethanol) and temperature (25–80°C) to enhance regioselectivity .
- Step 3 : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound. Yield optimization may require iterative adjustments to stoichiometry and reaction time .
How can researchers address conflicting spectroscopic data (e.g., NMR, XRD) when resolving the stereochemistry of this compound?
Advanced Research Question
Methodological Answer :
- Approach 1 : Perform single-crystal X-ray diffraction (XRD) to unambiguously determine stereochemistry. Grow crystals via slow evaporation in a solvent system (e.g., ethanol/water) and compare bond angles/torsional parameters with computational models (DFT or molecular mechanics) .
- Approach 2 : Use 2D NMR techniques (e.g., NOESY, HSQC) to identify through-space proton interactions and confirm spatial arrangement. Cross-validate with calculated chemical shifts using software like ACD/Labs or Gaussian .
- Contradiction Resolution : If XRD and NMR data conflict, re-examine sample purity (HPLC) and consider dynamic effects (e.g., conformational flexibility) that may skew NMR interpretations .
What safety protocols are critical when handling piperidin-4-ol derivatives in laboratory settings?
Basic Research Question
Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for reactions involving volatile solvents .
- Emergency Measures :
- Inhalation : Immediately move to fresh air; administer oxygen if breathing is labored .
- Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
How can in vitro bioactivity data for piperidine-pyrazine hybrids be reconciled with in silico predictions?
Advanced Research Question
Methodological Answer :
- Step 1 : Conduct enzymatic assays (e.g., IC₅₀ determination) under physiologically relevant conditions (pH 7.4, 37°C). Use positive controls (e.g., known inhibitors) to validate assay reliability .
- Step 2 : Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities. Compare docking poses with crystallographic ligand-protein complexes (PDB database) .
- Data Reconciliation : If discrepancies arise, assess assay parameters (e.g., buffer composition, enzyme purity) and re-validate computational models using free-energy perturbation (FEP) or MM-GBSA calculations .
Which analytical techniques are most effective for confirming the purity and structure of this compound?
Basic Research Question
Methodological Answer :
- Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times with authenticated standards .
- Structural Confirmation :
How can computational modeling guide the prediction of ADME properties for complex piperidine derivatives?
Advanced Research Question
Methodological Answer :
- Step 1 : Calculate physicochemical parameters (LogP, TPSA) using software like ChemAxon or MOE to predict membrane permeability and solubility .
- Step 2 : Simulate metabolic stability via cytochrome P450 docking (CYP3A4, CYP2D6). Identify potential metabolic hotspots using SiteFinder (MOE) .
- Step 3 : Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability). Adjust synthetic routes to block labile functional groups (e.g., methyl substituents on pyrazine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
